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Executive Summary

TRAP-5 (SFLLR-NHz2) is a synthetic pentapeptide agonist that selectively activates Protease-
Activated Receptor 1 (PAR-1) on human platelets, mimicking the action of thrombin without
proteolytic cleavage. While often used interchangeably in conversation with its hexapeptide
counterpart TRAP-6 (SFLLRN), TRAP-5 exhibits distinct pharmacological properties, most
notably a lower potency requiring higher concentrations for maximal activation.

This guide benchmarks the EC50 of TRAP-5 against the physiological standard (Thrombin) and
its primary alternative (TRAP-6/TFLLR), providing researchers with the data needed to
calibrate assays for Light Transmission Aggregometry (LTA) and Flow Cytometry.

Key Benchmarks at a Glance
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Benchmark
Agonist Sequence Target EC50 Potency Rank
(Aggregation)
) High
Thrombin N/A (Enzyme) PAR-1 & PAR-4 0.2-0.5nM ] ]
(Physiological)
PAR-1 (Highly ] ]
TFLLR-NH: TFLLR-NH: B 1.9-2.5uM High (Synthetic)
Specific)
PAR-1
TRAP-6 SFLLRN-NH:2 0.8 -5.0 uM Moderate
(Standard)
PAR-1
TRAP-5 SFLLR-NH:2 10 - 50 uM Low
(Truncated)

Part 1: Mechanistic Background
The "Tethered Ligand" Mechanism

Thrombin activates platelets by cleaving the N-terminus of PAR-1, exposing a new N-terminal
sequence (SFLLRN...) which acts as a "tethered ligand," binding to the receptor's extracellular
loop 2 (ECL2) to trigger G-protein signaling.[1][2]

TRAP-5 (SFLLR) bypasses the enzymatic cleavage step by directly mimicking this tethered
ligand. However, because it lacks the sixth residue (Asparagine, N) found in the native
sequence, its binding affinity is reduced, necessitating higher molar concentrations to achieve
the same conformational change in PAR-1.

Signaling Pathway Visualization

The following diagram illustrates the PAR-1 activation cascade triggered by TRAP-5, leading to
platelet shape change and aggregation.
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Caption: TRAP-5 bypasses thrombin cleavage to directly activate PAR-1, triggering Gg-
mediated calcium mobilization and integrin activation.[3]

Part 2: Comparative Benchmarking Data
Light Transmission Aggregometry (LTA)

LTA remains the "gold standard" for assessing platelet function. The EC50 values below
represent the concentration required to induce 50% of the maximal aggregation response.[4]

Maximal
Agonist EC50 Range Aggregation Conc. Notes

[21[4]

Shows a "lag phase”
similar to thrombin but

TRAP-5 (SFLLR) 10 - 50 uM ~100 pM requires significantly
higher molarity than
TRAP-6.

The standard peptide

agonist. More potent
TRAP-6 (SFLLRN) 0.8—-4.0 uM ~20 uM

due to the presence of

Asparagine (N).

A modified agonist
(Thr-Phe...) often cited
for higher PAR-1
specificity over PAR-2.

TFLLR-NH:2 1.9-25uM ~10 pM

Physiological enzyme.
) Potency is orders of
Thrombin 0.2-0.5nM ~1 nM ) )
magnitude higher than

peptides.

Critical Insight: When switching from TRAP-6 to TRAP-5, you must increase the concentration
by approximately 10-fold to achieve comparable aggregation kinetics. Using TRAP-5 at TRAP-
6 concentrations (e.g., 5 uM) will likely yield sub-threshold results.
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Calcium Mobilization (Flow Cytometry /| Fluorometry)

Calcium flux assays are more sensitive than aggregation.
e TRAP-5 EC50: ~15 pM[5]
« TRAP-6 EC50: ~0.8 uM

o Observation: TRAP-5 induces a rapid spike in intracellular Ca2*, but the sustained phase is
often weaker compared to Thrombin, which recruits additional signaling via GPIb.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the determination of EC50 for TRAP-5 using LTA. It includes a self-
validation step using Thrombin to ensure platelet viability.

Materials

e TRAP-5 (SFLLR-NHz): Reconstitute to 10 mM stock in sterile distilled water. Aliquot and
store at -20°C. Avoid repeated freeze-thaw.

» Positive Control: Thrombin (1 U/mL final).[1]

 Buffer: Tyrode’s Buffer (pH 7.4) with 2 mM Ca?* (essential for aggregation).

Whole Blood PRP Isolation »_| Adjust Count » | Resting Phase Add TRAP-5 Measure LTA
(Citrate) (200g x 10min) 1 @s0kuL) "1 @30 min @ RT) (Log Dose: 1-100uM) (5 min)

Click to download full resolution via product page

Caption: Standardized workflow for determining TRAP-5 EC50 in Platelet Rich Plasma (PRP).

Step-by-Step Procedure

« |solation: Centrifuge citrated whole blood at 200 x g for 10 minutes (no brake) to obtain
Platelet Rich Plasma (PRP).
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o Normalization: Adjust platelet count to 250 x 103/uL using autologous Platelet Poor Plasma
(PPP).

e Resting: Allow platelets to rest at room temperature (20-25°C) for 30 minutes. Why? This
restores basal calcium levels and prevents pre-activation artifacts.

o Dose-Response Setup: Prepare TRAP-5 working solutions to achieve final concentrations of:
1,5, 10, 20, 50, and 100 pM.

e Measurement:
o Add 450 uL PRP to cuvette.
o Add 50 pL agonist.[6]
o Record light transmission for 5 minutes.

» Calculation: Plot % Max Aggregation vs. Log[Agonist]. Use non-linear regression (4-
parameter logistic) to calculate EC50.

Troubleshooting & Optimization

e Low Response? If 50 uM TRAP-5 yields <50% aggregation, check donor aspirin intake
(TRAP-5 is partially dependent on TxA2) or peptide degradation. Verify platelet viability with
1 U/mL Thrombin.

o Peptide Stability: TRAP-5 is susceptible to plasma aminopeptidases. Use fresh aliquots. If
studying long-term effects, consider adding an aminopeptidase inhibitor (e.g., Amastatin),
though this is rarely needed for standard LTA.

References
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Sensitivities.

¢ Sigma-Aldrich.SFLLR-NH2 (TRAP-5) Product Specification and Application Notes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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